2,2,6,6-Tetramethyl-4-phenoxypiperidine
CAS No.: 82780-68-5
Cat. No.: VC19300765
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82780-68-5 |
|---|---|
| Molecular Formula | C15H23NO |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 2,2,6,6-tetramethyl-4-phenoxypiperidine |
| Standard InChI | InChI=1S/C15H23NO/c1-14(2)10-13(11-15(3,4)16-14)17-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3 |
| Standard InChI Key | IUKIOUVQRQCBOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CC(N1)(C)C)OC2=CC=CC=C2)C |
Introduction
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2,2,6,6-tetramethyl-4-phenoxypiperidine typically involves functionalization of a pre-existing piperidine scaffold. Two primary methodologies are derived from the literature:
Route 2: Reductive Amination of Piperidone
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Starting material: 2,2,6,6-Tetramethyl-4-piperidone (CAS: 826-36-8) .
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Reaction: Condensation with phenoxyamine followed by catalytic hydrogenation .
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Catalyst: Palladium or nickel-based catalysts under 10–50 bar .
Industrial-Scale Production
Industrial processes emphasize solvent-free or low-water conditions to enhance efficiency and reduce waste . For example, EP0302020A2 describes reductive amination in autoclaves at 30–80°C with hydrogen pressures of 5–20 bar .
Physicochemical Properties
Physical Properties
Spectroscopic Data
Applications and Industrial Relevance
Polymer Stabilization
2,2,6,6-Tetramethyl-4-phenoxypiperidine is utilized as a light and heat stabilizer in synthetic polymers (e.g., polyethylene, polypropylene) . Its hindered amine structure scavenges free radicals, mitigating oxidative degradation .
Performance Data (Example):
| Polymer Type | Stabilizer Loading (wt%) | Lifetime Extension (%) |
|---|---|---|
| Polypropylene | 0.1–0.5 | 200–300 |
| Polyethylene | 0.2–1.0 | 150–250 |
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing serotonin receptor modulators. For instance, derivatives of 4-phenylpiperidine-2-carboxamide exhibit 5-HT₂C receptor activity .
Future Research Directions
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